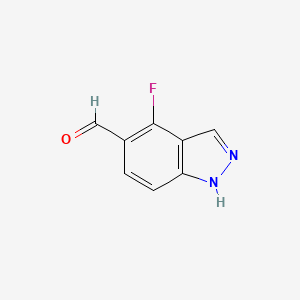
4-fluoro-1H-indazole-5-carbaldehyde
Cat. No. B8685292
M. Wt: 164.14 g/mol
InChI Key: VHSXJKARGVRERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198456B2
Procedure details


805 mg (5 mmols) 4-fluoro-1H-indazole-5-carbonitrile (see EP 1510516, Example 85) were suspended in 25 mL toluene and cooled to −40° C. During 15 minutes 8 mL of a 1.5 M solution of diisobutylaluminium hydride in toluene (12 mmols) were added dropwise. The mixture was stirred for 2 hours at −40° C. At this temperature 5 mL ethyl acetate were added and the mixture was stirred for 20 minutes. 5 mL of a 1 M aqueous solution of tartaric acid were added and the mixture was stirred for 30 minutes at −20 to 0° C. The insolubles were removed by filtration. A small amount of dilute aqueous citric acid was added and the mixture was extracted with ethyl acetate. The extracts were washed with saturated sodium chloride and sodium hydrogen carbonate solutions and dried over sodium sulfate. The crude product was purified with column chromatography to yield 4-fluoro-1H-indazole-5-carbaldehyde 762 mg (92.9%). 1H-NMR (DMSO-d6): 13.82 (br s, 1H); 10.32 (s, 1H); 8.44 (s, 1H); 7.74 (dd, 1H); 7.49 (d, 1H) ppm.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
92.9%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([C:11]#N)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[H-].C([Al+]CC(C)C)C(C)C.C(OCC)(=[O:25])C.C(O)(=O)C(C(C(O)=O)O)O>C1(C)C=CC=CC=1>[F:1][C:2]1[C:10]([CH:11]=[O:25])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
805 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C=NNC2=CC=C1C#N
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
12 mmol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 hours at −40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes at −20 to 0° C
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insolubles were removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A small amount of dilute aqueous citric acid was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with saturated sodium chloride and sodium hydrogen carbonate solutions
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified with column chromatography
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C=NNC2=CC=C1C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 762 mg | |
| YIELD: PERCENTYIELD | 92.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
